molecular formula C21H25N5O3 B2379343 2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1002217-77-7

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B2379343
CAS RN: 1002217-77-7
M. Wt: 395.463
InChI Key: CCACDFGCNKQFPX-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

A study by Dollé et al. (2008) highlights the radiosynthesis of [18F]PBR111, a derivative within the same chemical family, designed for positron emission tomography (PET) imaging of the translocator protein (18 kDa). This compound was synthesized to facilitate in vivo imaging, demonstrating the potential of such compounds in diagnostic imaging and the investigation of neuroinflammatory processes (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Anticancer Activity

Al-Sanea et al. (2020) investigated derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide for their anticancer properties. This study identified compounds showing significant inhibition against various cancer cell lines, highlighting the therapeutic potential of structurally related compounds in oncology research (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Synthesis of Novel Derivatives and Biological Evaluation

Rahmouni et al. (2014) focused on the synthesis of novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one through cycloaddition reactions. This research provides insight into the chemical versatility of the core structure and its derivatives for generating compounds with potential biological activities (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Antimicrobial Activity

Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, closely related to the chemical structure . These compounds were evaluated for their antimicrobial properties, offering insights into the potential use of such compounds in addressing bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008).

Mechanism of Action

Target of Action

Related compounds have been shown to exhibit glutathione peroxidase (gpx) like activity . GPx is an enzyme that plays a key role in protecting the organism from oxidative damage.

Mode of Action

It is suggested that similar compounds exhibit gpx like catalytic activities . The catalytic reaction proceeds through a selenoxide intermediate .

Biochemical Pathways

The compound is likely involved in the glutathione pathway, given its probable GPx-like activity . GPx catalyzes the reduction of hydrogen peroxide, which is a harmful by-product of many normal metabolic processes. By reducing hydrogen peroxide to water, GPx helps to prevent oxidative stress.

Result of Action

The result of the compound’s action would likely be a reduction in oxidative stress, given its probable GPx-like activity . This could potentially have protective effects against a variety of diseases associated with oxidative damage.

properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-6-29-18-9-7-17(8-10-18)23-19(27)12-25-20(28)15(4)16(5)22-21(25)26-14(3)11-13(2)24-26/h7-11H,6,12H2,1-5H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCACDFGCNKQFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C(N=C2N3C(=CC(=N3)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide

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